molecular formula C10H14O3 B15315553 Verimol J CAS No. 212516-43-3

Verimol J

Katalognummer: B15315553
CAS-Nummer: 212516-43-3
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: JHAZVELQNMEUTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Verimol J is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound has been detected in fruits, making it a potential biomarker for the consumption of these foods . Its chemical formula is C10H14O3, and it has a molecular weight of 182.219 g/mol .

Vorbereitungsmethoden

The synthesis of Verimol J involves the reaction of 2-hydroxypropylbenzene with methoxyphenol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

Verimol J undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of methoxyphenol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.

Wissenschaftliche Forschungsanwendungen

Verimol J has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Verimol J involves its interaction with specific molecular targets and pathways. As a methoxyphenol, this compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Verimol J is similar to other methoxyphenols, such as guaiacol and eugenol. it is unique due to its specific structure and the presence of a hydroxypropyl group. This structural difference imparts distinct chemical and biological properties to this compound. Other similar compounds include:

Eigenschaften

CAS-Nummer

212516-43-3

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(2-hydroxypropyl)-5-methoxyphenol

InChI

InChI=1S/C10H14O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3

InChI-Schlüssel

JHAZVELQNMEUTR-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=C(C=C(C=C1)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.